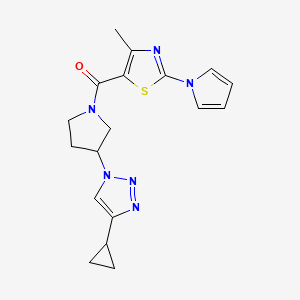![molecular formula C11H16ClF3N2O B2984792 4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856084-32-6](/img/structure/B2984792.png)
4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP or triflumezopyrim and is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is not fully understood. However, it is believed that TFP inhibits the activity of a key enzyme involved in the biosynthesis of plant hormones. This leads to the disruption of normal plant growth and development, ultimately resulting in the death of the plant. Additionally, TFP has been found to have activity against various pests and insects, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several biochemical and physiological effects. In plants, TFP has been found to inhibit the biosynthesis of key hormones, leading to growth inhibition and ultimately plant death. In insects and pests, TFP has been found to have activity against various stages of development, including eggs, larvae, and adults. Additionally, TFP has been found to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several advantages and limitations for lab experiments. One of the main advantages is its high purity and yield, making it a valuable tool for scientific research. Additionally, TFP has a unique mechanism of action, which makes it a valuable reference compound in the development of new drugs and pesticides. However, one of the limitations of TFP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole. One of the main directions is the development of new drugs and pharmaceuticals based on the unique properties of TFP. Additionally, there is a growing interest in the use of TFP as a reference compound in the development of new pesticides and herbicides. Finally, there is a need for further research into the mechanism of action of TFP and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the reaction of 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid with 3,3,3-trifluoropropylmethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is typically high, and the purity is excellent.
Scientific Research Applications
4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications. It is widely used as a reference compound in the development of new pesticides and herbicides. TFP has been found to be effective against a wide range of pests and weeds, making it a valuable tool for crop protection. Additionally, this compound is used in the development of new drugs and pharmaceuticals due to its unique properties.
properties
IUPAC Name |
4-chloro-1-(2-methylpropyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O/c1-8(2)5-17-6-9(12)10(16-17)7-18-4-3-11(13,14)15/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKVJDZTQQMZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2984710.png)



![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2984717.png)
![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)





![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)
